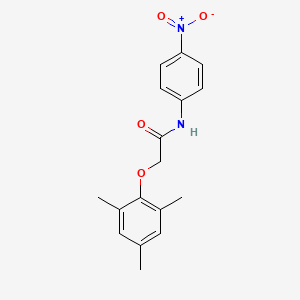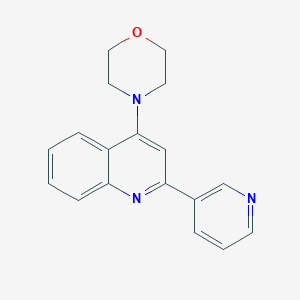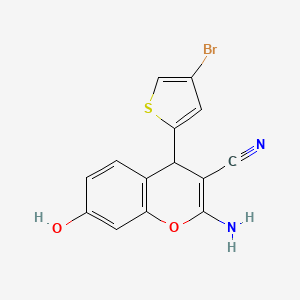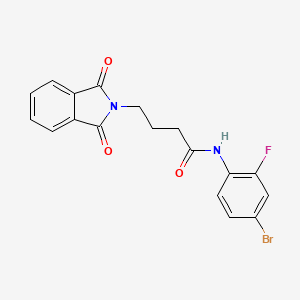![molecular formula C20H24N2O3 B5136799 11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5136799.png)
11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a diazatricyclic core with an ethoxy-hydroxyphenyl substituent, which contributes to its distinctive chemical properties.
準備方法
The synthesis of 11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Diazatricyclic Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the diazatricyclic core.
Introduction of the Ethoxy-Hydroxyphenyl Group: The ethoxy-hydroxyphenyl group is introduced through a series of substitution reactions, often involving the use of reagents such as ethyl iodide and sodium ethoxide.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process.
化学反応の分析
11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the diazatricyclic core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.
科学的研究の応用
11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and inflammation.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms, providing insights into cellular processes and disease states.
Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Alzheimer’s disease. Additionally, the compound may interact with receptors and signaling pathways, modulating cellular responses and exerting anti-inflammatory effects.
類似化合物との比較
11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one can be compared with other similar compounds, such as:
Huperzine A: An acetylcholinesterase inhibitor with a similar tricyclic structure, used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor, but with a different chemical structure, commonly used in Alzheimer’s therapy.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory activity, used for cognitive enhancement.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
11-[(3-ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-18-7-3-5-15(20(18)24)12-21-10-14-9-16(13-21)17-6-4-8-19(23)22(17)11-14/h3-8,14,16,24H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLPRDXYVBKDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5136723.png)

![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5136746.png)
![(5E)-3-Methyl-5-({2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5136756.png)

![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5136770.png)
![2-(3-Methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B5136781.png)

![(5E)-5-[[4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5136796.png)

![[3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene](/img/structure/B5136811.png)
![3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione](/img/structure/B5136821.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5136823.png)

